molecular formula C18H18ClN3O2S2 B2763336 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide CAS No. 496028-96-7

2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide

Cat. No. B2763336
CAS RN: 496028-96-7
M. Wt: 407.93
InChI Key: GITPFVZBIWKKNU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a chlorobenzene ring, an oxadiazole ring, and a cyclohexyl group . Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, thiophene derivatives are typically synthesized using coupling reactions and electrophilic cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiophene ring, a five-membered heteroaromatic compound containing a sulfur atom, is a key structural component .

Scientific Research Applications

Antimicrobial and Hemolytic Activity

2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide, as part of the 1,3,4-oxadiazole derivatives, has been studied for its potential in antimicrobial and hemolytic activities. A study by Gul et al. (2017) synthesized a series of these derivatives showing varying degrees of activity against selected microbial species. The derivatives synthesized demonstrated significant antimicrobial properties with some being highly potent against a panel of microbes, indicating their potential for further biological screening and applications.

Anti-inflammatory and Anticonvulsant Activities

The 1,3,4-oxadiazole derivatives have also been evaluated for their anti-inflammatory and anticonvulsant properties. Nargund et al. (1994) found that certain derivatives exhibited significant anti-inflammatory activity in a rat paw edema model. Similarly, Nath et al. (2021) demonstrated that some indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide showed promising anticonvulsant activities, indicating the therapeutic potential of these compounds in treating inflammatory conditions and epilepsy.

α-Glucosidase Inhibitory Potential

Another significant application of 1,3,4-oxadiazole derivatives is in the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Iftikhar et al. (2019) synthesized a series of N‐aryl/aralkyl derivatives showing promising α-glucosidase inhibitory activities. This suggests their potential use in managing post-prandial hyperglycemia in diabetes mellitus.

Anticancer Properties

The exploration of 1,3,4-oxadiazole derivatives in cancer research has shown potential anticancer properties. For instance, Shams et al. (2010) investigated derivatives for their antiproliferative activity against various cancer cell lines, indicating the role these compounds could play in cancer therapy.

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Mechanism of Action

Target of Action

It’s known that thiophene and its derivatives, which are part of the compound’s structure, interact with a number of lipophilic amino acids . These interactions could potentially influence various biological and physiological functions.

Mode of Action

The exact mode of action of this compound is currently unknown. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . These activities suggest that the compound may interact with its targets in a way that modulates these functions.

Biochemical Pathways

Given the wide range of therapeutic properties associated with thiophene derivatives , it’s likely that multiple pathways are affected. These could potentially include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer.

Pharmacokinetics

Thiophene, a component of the compound’s structure, is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially affect the compound’s bioavailability.

Result of Action

It’s known that thiophene derivatives have been proven to be effective drugs in the present disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions .

properties

IUPAC Name

2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S2/c19-15-12-8-4-5-9-13(12)26-16(15)17-21-22-18(24-17)25-10-14(23)20-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITPFVZBIWKKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide

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